molecular formula C5H12Cl2N4 B13471138 1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride

1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride

Katalognummer: B13471138
Molekulargewicht: 199.08 g/mol
InChI-Schlüssel: CHPUTMZCQUZEFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The triazole moiety is particularly important due to its stability and ability to participate in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride typically involves “Click” chemistry, a method known for its efficiency and selectivity. One common route involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring . The reaction conditions often include aqueous solvents and mild temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale “Click” chemistry processes, utilizing automated reactors and continuous flow systems to maximize efficiency and minimize waste. The use of recyclable catalysts and green chemistry principles is also common in industrial settings to ensure sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions can include various substituted triazoles, which may have enhanced biological or chemical properties .

Wissenschaftliche Forschungsanwendungen

1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a carbonic anhydrase-II inhibitor sets it apart from other triazole derivatives .

Eigenschaften

Molekularformel

C5H12Cl2N4

Molekulargewicht

199.08 g/mol

IUPAC-Name

(1,5-dimethyltriazol-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C5H10N4.2ClH/c1-4-5(3-6)7-8-9(4)2;;/h3,6H2,1-2H3;2*1H

InChI-Schlüssel

CHPUTMZCQUZEFP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=NN1C)CN.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.